molecular formula C10H7BrF4O B14042298 1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one

1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14042298
M. Wt: 299.06 g/mol
InChI Key: HUSGGMVTYIAYBK-UHFFFAOYSA-N
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Description

1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Preparation Methods

The synthesis of 1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzene with bromine and propan-2-one under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the bromination process. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can form strong bonds with various substrates, facilitating the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one include:

The uniqueness of this compound lies in its combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns.

Properties

Molecular Formula

C10H7BrF4O

Molecular Weight

299.06 g/mol

IUPAC Name

1-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF4O/c1-5(16)9(11)7-3-2-6(4-8(7)12)10(13,14)15/h2-4,9H,1H3

InChI Key

HUSGGMVTYIAYBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)F)Br

Origin of Product

United States

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